N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-17(12-23)22(24-21(25)11-15-5-3-2-4-6-15)28-20(14)10-16-7-8-18-19(9-16)27-13-26-18/h2-9H,10-11,13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHZNWYXUJUAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole moiety, followed by its coupling with a suitable precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely apply.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities
Medicine: It is being explored for its potential use in drug development, particularly for its antitumor activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analysis Tools
Crystallographic data for these compounds (if available) would utilize programs like SHELXL for refinement and Mercury for visualizing packing motifs . For example, differences in hydrogen-bonding networks between the target compound and Compound A could be analyzed using these tools.
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide is a complex organic compound with potential biological activities attributed to its unique structural components. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential therapeutic applications.
Structural Features
The compound features several key structural elements:
- Benzo[d][1,3]dioxole moiety : Known for its presence in various natural products and pharmaceuticals, contributing to the compound's aromatic properties.
- Cyano group : This functional group is often associated with increased reactivity and potential interactions with biological targets.
- Thiophene ring : Compounds containing thiophene have been shown to exhibit various pharmacological effects, including anticancer activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Angiogenesis : Studies have shown that thiophene-based derivatives can inhibit angiogenesis, a critical process in tumor growth and metastasis.
- Overcoming Chemoresistance : The compound's structural features suggest potential interactions with pathways involved in chemoresistance in cancer cells.
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy:
- Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in cancer progression and other diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of thiophene derivatives; found significant inhibition of cancer cell proliferation and migration. |
| Study 2 | Evaluated antioxidant properties; demonstrated effective ROS scavenging capabilities in vitro. |
| Study 3 | Assessed the compound’s potential in overcoming drug resistance; showed promising results in enhancing sensitivity to chemotherapeutic agents. |
Q & A
Q. What are the standard synthetic routes for preparing N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized thiophene or benzodioxole precursors. For example:
- Step 1: Condensation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-amine with chloroacetyl chloride in the presence of triethylamine (TEA) and dioxane, followed by recrystallization from ethanol-DMF mixtures .
- Step 2: Coupling with phenylacetic acid derivatives using carbodiimide-based activation (e.g., DCC or EDCI) under inert conditions.
Characterization:
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | TEA, dioxane, 20–25°C | 65–75 | 90–92 |
| 2 | EDCI, DMF, RT | 50–60 | 88–90 |
Q. How is the structural elucidation of this compound performed using X-ray crystallography?
Methodological Answer:
- Crystal Growth: Slow evaporation of saturated solutions in ethanol/acetone mixtures at 4°C to obtain single crystals .
- Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: SHELXL-2018 for structure solution and refinement. Key metrics include R-factor (<0.05) and residual electron density (<1.0 eÅ⁻³) .
Key Findings:
- The benzodioxole moiety adopts a planar conformation, while the thiophene ring exhibits slight puckering (torsion angle: 5.2°).
- Intermolecular π-π stacking (3.8 Å) stabilizes the crystal lattice .
Q. What in vitro assays are used to evaluate its biological activity, and what are typical positive controls?
Methodological Answer:
- Anticancer Activity: MTT assay against HeLa or MCF-7 cell lines (IC₅₀ reported in µM range). Positive control: Doxorubicin .
- Antimicrobial Activity: Broth microdilution (MIC against S. aureus and E. coli). Positive control: Ciprofloxacin .
- Data Interpretation: IC₅₀/MIC values are normalized to solvent controls (DMSO <0.1% v/v).
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE) for higher yield and purity?
Methodological Answer:
Q. Table 2: DoE Results for Step 1 Synthesis
| Run | Temp (°C) | TEA (eq) | Solvent Ratio | Yield (%) |
|---|---|---|---|---|
| 1 | 20 | 1.0 | 3:1 | 68 |
| 2 | 25 | 1.2 | 4:1 | 82 |
Q. How do molecular docking studies predict the interaction of this compound with biological targets (e.g., kinases)?
Methodological Answer:
- Target Selection: EGFR (PDB ID: 1M17) or COX-2 (PDB ID: 5KIR) based on structural homology.
- Software: AutoDock Vina with Lamarckian GA. Parameters: grid size 60 × 60 × 60 Å, exhaustiveness = 20.
- Key Interactions:
Q. How are discrepancies in biological activity data resolved across different studies?
Methodological Answer:
Q. What computational tools (e.g., Mercury, SHELX) are used to analyze crystallographic data and packing motifs?
Methodological Answer:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
